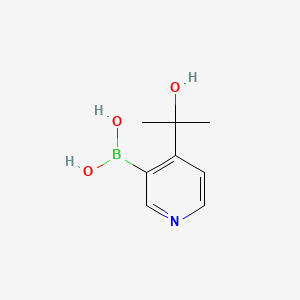

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Übersicht

Beschreibung

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3 It is a compound that features a pyridine ring substituted with a boronic acid group and a hydroxypropan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 4-bromo-3-pyridineboronic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Various reduced derivatives.

Substitution: Coupled products with aryl or vinyl groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, which is essential in building complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

The compound has been utilized as a boron source in the Suzuki-Miyaura reaction, where it reacts with aryl halides to form biaryl compounds. For instance, a study demonstrated that this compound successfully coupled with various chlorinated substrates, yielding products with good to excellent yields under optimized conditions .

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Chlorobenzaldehyde | 85% | Pd catalyst, aqueous Na2CO3, DMSO |

| 2-Iodophenol | 90% | Microwave irradiation, K2CO3 |

| 3-Bromopyridine | 78% | Pd(OAc)2, DMF, 100°C |

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry as a building block for pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a valuable intermediate in drug development.

Case Study: Angiotensin II Antagonists

Research has highlighted its use in synthesizing angiotensin II receptor antagonists. The compound serves as an intermediate in the preparation of several therapeutic agents aimed at treating hypertension and heart failure. For example, it has been involved in the synthesis of losartan and valsartan derivatives, showcasing its versatility in creating bioactive compounds .

Sensor Development

This compound has also found applications in sensor technology, particularly for detecting carbohydrates. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for sensor applications.

Case Study: Carbohydrate Sensors

A study demonstrated that boronic acid derivatives could be employed to develop sensors capable of selectively binding sugars such as glucose and fructose. The binding affinity was significantly enhanced when using this compound compared to other boronic acids, indicating its potential for high-performance carbohydrate sensors .

Wirkmechanismus

The mechanism of action of (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity. The compound can also participate in cross-coupling reactions through the formation of boronate complexes with palladium catalysts .

Vergleich Mit ähnlichen Verbindungen

4-Pyridinylboronic acid: Similar structure but lacks the hydroxypropan-2-yl group.

3-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position.

Phenylboronic acid: Similar boronic acid functionality but with a phenyl ring instead of a pyridine ring.

Uniqueness: (4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a hydroxypropan-2-yl group and a boronic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Biologische Aktivität

(4-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂BNO₃

- CAS Number : 1309981-43-8

- Functional Groups : The compound features a pyridine ring substituted with a boronic acid group and a hydroxypropan-2-yl group, which enhances its reactivity and biological interactions .

Enzyme Inhibition

Boronic acids are known to interact with various enzymes, particularly serine proteases. The mechanism typically involves the formation of covalent bonds with the active site serine residue, leading to enzyme inhibition. This characteristic makes this compound a candidate for further studies in enzyme inhibition .

Suzuki-Miyaura Coupling

This compound is also utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. The transmetalation process involved in this reaction allows for the formation of carbon-carbon bonds, which can be crucial in drug development and material science .

Antimicrobial Properties

Research indicates that boronic acids exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, boron-containing compounds have been noted for their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that pyridinylboronic acids effectively inhibit certain serine proteases. The inhibition was measured through enzyme activity assays, showing a dose-dependent response where increased concentrations of the compound led to greater inhibition .

- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of similar boronic acids against Staphylococcus aureus. Results indicated that these compounds could significantly reduce bacterial viability, suggesting potential applications in treating bacterial infections .

Research Findings

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and solubility, which are favorable for drug formulation. However, detailed toxicity studies are necessary to fully understand its safety profile in clinical applications .

Eigenschaften

IUPAC Name |

[4-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-5-7(6)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYHASLAANQOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694479 | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-43-8 | |

| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.